molecular formula C14H16N2O4 B1219635 5-Benzylacyclouridine CAS No. 82857-69-0

5-Benzylacyclouridine

Cat. No.: B1219635
CAS No.: 82857-69-0
M. Wt: 276.29 g/mol
InChI Key: SPJAGILXQBHHSZ-UHFFFAOYSA-N
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Description

5-Benzylacyclouridine: is a small molecule that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . This compound is known for its potent and specific inhibition of uridine phosphorylase, an enzyme involved in the catabolism of uridine .

Biochemical Analysis

Biochemical Properties

5-Benzylacyclouridine functions primarily as an inhibitor of uridine phosphorylase, an enzyme that catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . By inhibiting this enzyme, this compound increases the plasma levels of uridine, which can enhance the therapeutic index of chemotherapeutic agents . The compound interacts specifically with uridine phosphorylase, forming a stable complex that prevents the enzyme from catalyzing its reaction .

Cellular Effects

This compound has been shown to affect various cellular processes. In cancer cells, it enhances the cytotoxicity of 5-fluorouracil by increasing the levels of uridine, which protects normal tissues from the toxic effects of the chemotherapeutic agent . This compound also influences cell signaling pathways and gene expression by modulating the availability of uridine, a key nucleoside in RNA synthesis . Additionally, this compound affects cellular metabolism by altering the balance of nucleosides and their derivatives .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to uridine phosphorylase, thereby inhibiting the enzyme’s activity . This inhibition leads to an increase in plasma uridine levels, which can rescue normal tissues from the cytotoxic effects of 5-fluorouracil . The compound’s structure allows it to fit into the active site of uridine phosphorylase, forming a stable complex that prevents the enzyme from catalyzing the conversion of uridine to uracil . This interaction is crucial for its therapeutic effects in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life ranging from 1.6 to 3.9 hours depending on the dosage and the animal model used . Over time, this compound maintains elevated plasma uridine levels, which can enhance the therapeutic effects of chemotherapeutic agents . Long-term studies have shown that the compound can sustain its inhibitory effects on uridine phosphorylase, leading to prolonged protection of normal tissues from cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rhesus monkeys, administration of the compound at doses of 50, 100, and 250 mg/kg increased plasma uridine levels by 1.5-, 2.9-, and 3.2-fold, respectively . Higher doses of this compound have been associated with increased therapeutic effects, but also with potential toxicities such as anemia and elevated alkaline phosphatase levels . The optimal dosage for therapeutic use needs to balance efficacy with the risk of adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathway of uridine, where it inhibits the enzyme uridine phosphorylase . This inhibition prevents the conversion of uridine to uracil, leading to increased levels of uridine in the plasma . The compound does not undergo significant metabolism itself, which contributes to its stability and prolonged effects in the body . The increased levels of uridine can affect various metabolic processes, including RNA synthesis and nucleotide metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and possibly through specific transporters . The compound has been shown to distribute into most tissues with a tissue-to-plasma ratio of approximately 0.7 . This distribution pattern suggests that this compound can effectively reach its target enzyme, uridine phosphorylase, in various tissues . The compound’s ability to increase plasma uridine levels also indicates efficient transport and distribution within the body .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied, but it is likely to be found in the cytoplasm where uridine phosphorylase is located . The compound’s inhibitory effects on uridine phosphorylase suggest that it can interact with the enzyme in its native cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylacyclouridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemotherapeutic Applications

The primary application of 5-benzylacyclouridine lies in its potential use as an adjunct therapy in cancer treatment. Specifically, it has been studied for its ability to modulate the pharmacokinetics of fluoropyrimidines, such as 5-fluorouracil (5-FU). By inhibiting uridine phosphorylase, this compound can reduce the clearance rate of uridine, which may help mitigate the side effects associated with high doses of fluoropyrimidines while maintaining their antitumor activity .

Case Study: Rhesus Monkeys

A notable study involving rhesus monkeys demonstrated that administration of this compound resulted in a significant reduction in the clearance of uridine. At concentrations of 20 µM and 100 µM, the compound prolonged the half-life of uridine spikes and increased circulating concentrations beyond physiological levels. This suggests that this compound could effectively enhance uridine availability during chemotherapy, potentially improving patient outcomes .

Pharmacological Insights

Research indicates that this compound does not affect other key enzymes involved in nucleotide metabolism, such as thymidine phosphorylase or uridine-cytidine kinase. This selectivity is advantageous as it minimizes unwanted side effects and enhances its therapeutic profile .

Structural Characteristics

The chemical structure of this compound is characterized by its pyrimidine ring and specific functional groups that contribute to its inhibitory activity. The compound's molecular formula is C14H16N2O4, with a molecular weight averaging around 276.29 g/mol . This structural specificity allows for targeted interactions with uridine phosphorylase.

Research and Development Trends

Ongoing research focuses on optimizing derivatives of this compound to enhance its potency and selectivity as an inhibitor. The development of novel analogs aims to improve therapeutic efficacy while minimizing side effects associated with current chemotherapeutic regimens .

Comparison with Similar Compounds

Biological Activity

5-Benzylacyclouridine (BAU) is a potent and selective inhibitor of uridine phosphorylase (UrdPase), an enzyme critical in the catabolism of uridine. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents such as 5-fluorouracil (5-FU) in cancer treatment.

BAU specifically inhibits UrdPase, which catalyzes the reversible cleavage of uridine into uracil and ribose-1-phosphate. By inhibiting this enzyme, BAU increases plasma uridine levels, which can enhance the therapeutic index of drugs like 5-FU by protecting normal tissues while increasing the cytotoxicity against cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that BAU has a half-life ranging from 1.6 to 3.6 hours in animal models, with bioavailability rates of approximately 40% to 85% depending on the dosage and species tested . In clinical trials, BAU was administered in doses ranging from 200 to 1600 mg/m², with observed peak plasma concentrations correlating linearly with dose levels. The increase in plasma uridine concentrations was significant, reaching up to 250% above baseline levels at higher doses .

In Vitro and In Vivo Studies

In Vitro Studies : Research has demonstrated that BAU effectively reduces the clearance of uridine in isolated liver perfusions. At concentrations of 20 µM and 100 µM, BAU significantly prolonged the half-life of uridine, indicating its strong inhibitory effect on UrdPase activity . Additionally, studies involving human intestinal cell lines showed that BAU could reverse the growth-inhibitory effects of 5-FU when administered alongside or shortly after the chemotherapy agent .

In Vivo Studies : Animal studies have confirmed that delayed administration of uridine can enhance the antitumor effects of 5-FU. For instance, in models using colon carcinoma lines, administering uridine after 5-FU treatment allowed for higher doses of 5-FU without increasing toxicity, leading to improved survival rates and tumor response .

Case Studies

A notable Phase I clinical trial evaluated BAU's safety and efficacy in patients with advanced cancer. The study found that BAU was well-tolerated, with non-dose-dependent toxicities such as mild anemia and fatigue reported. The maximum tolerated dose was not reached during the study, suggesting a favorable safety profile for further investigation in combination therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy of BAU against other inhibitors of UrdPase:

CompoundK₁ Value (nM)SpecificityNotes
This compound 98 HighPotent UrdPase inhibitor
5-Benzyloxybenzylacyclouridine 32 HighMore potent than BAU
5-Benzyluracil 1575 ModerateLess effective than BAU
5-Benzyloxybenzyluracil 270 ModerateLess effective than BAU

Properties

IUPAC Name

5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAGILXQBHHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232034
Record name 5-Benzylacyclouridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-69-0
Record name Benzylacyclouridine
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Record name 5-Benzylacyclouridine
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Record name 5-Benzylacyclouridine
Source DrugBank
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Record name 5-Benzylacyclouridine
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Record name 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Record name 5-BENZYLACYCLOURIDINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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